3-Bromo-2,4-dimethoxybenzaldehyde
Overview
Description
3-Bromo-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups at the 3rd and 2nd, 4th positions, respectively. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethoxybenzaldehyde typically involves the bromination of 2,4-dimethoxybenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 3-bromo-2,4-dimethoxybenzoic acid.
Reduction: Formation of 3-bromo-2,4-dimethoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-2,4-dimethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of therapeutic agents due to its structural properties.
Industry: Used in the manufacture of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Bromo-2,4-dimethoxybenzaldehyde exerts its effects involves its interaction with various molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the bromine atom acts as a leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with different positions of methoxy groups, affecting its chemical properties and reactivity
Uniqueness
3-Bromo-2,4-dimethoxybenzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its bromine atom provides a site for further functionalization, enhancing its versatility in chemical reactions .
Properties
IUPAC Name |
3-bromo-2,4-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWWYIZFZHXNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556210 | |
Record name | 3-Bromo-2,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122452-59-9 | |
Record name | 3-Bromo-2,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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